molecular formula C₃₄H₄₀N₂O₆Si B1139910 2'-O-(tert-Butyldimethylsilyl)-5'-O-trityluridine CAS No. 117136-35-3

2'-O-(tert-Butyldimethylsilyl)-5'-O-trityluridine

Cat. No.: B1139910
CAS No.: 117136-35-3
M. Wt: 600.78
InChI Key:
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Description

2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is a chemically modified nucleoside used in the synthesis of oligoribonucleotides. This compound is particularly valuable in the field of nucleic acid chemistry due to its protective groups, which prevent unwanted reactions during the synthesis process. The tert-butyldimethylsilyl group protects the 2’-hydroxyl group, while the trityl group protects the 5’-hydroxyl group, allowing for selective deprotection and further functionalization.

Scientific Research Applications

2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine has several applications in scientific research:

    Nucleic Acid Synthesis: Used in the synthesis of oligoribonucleotides for research in genetics and molecular biology.

    Drug Development: Serves as a precursor in the synthesis of modified nucleosides for antiviral and anticancer drugs.

    Biochemical Studies: Utilized in studies involving RNA structure and function.

Mechanism of Action

Target of Action

The primary target of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is the RNA molecule . This compound is used in the solid-phase synthesis of ribonucleic acid (RNA), specifically in the protection of the ribose 2’-hydroxyl group .

Mode of Action

2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine interacts with its target during the RNA synthesis process. It is used in combination with β-cyanoethyl phosphoramidite chemistry . Phosphoramidite monomers are activated with 5-benzylmercapto-1H-tetrazole, enabling fast and highly efficient coupling to the 5’-hydroxyl group of the support-bound oligonucleotide .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of RNA synthesis. It is involved in the solid-phase synthesis of RNA using β-cyanoethyl phosphoramidite chemistry . The 3’-terminal nucleoside is anchored via a succinyl linkage to an insoluble matrix, generally aminopropyl functionalized controlled pore glass (CPG) or polystyrene .

Result of Action

The result of the action of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is the successful synthesis of RNA sequences . The compound allows for the protection of the ribose 2’-hydroxyl group during the synthesis, contributing to the production of high-quality synthetic RNA .

Action Environment

The action of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is influenced by the conditions of the RNA synthesis process. Factors such as temperature, pH, and the presence of other reactants can affect the compound’s effectiveness in the RNA synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine typically involves the following steps:

    Protection of the 2’-Hydroxyl Group: The 2’-hydroxyl group of uridine is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. This reaction is usually carried out in an organic solvent like dimethylformamide.

    Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group is then protected using trityl chloride in the presence of a base such as pyridine. This step is also performed in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale Protection Reactions: Using industrial-grade reagents and solvents, the protection reactions are scaled up to produce larger quantities of the compound.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the protective groups under specific conditions.

    Substitution Reactions: Introduction of new functional groups at specific positions.

Common Reagents and Conditions

    Deprotection of the 2’-Hydroxyl Group: Typically achieved using fluoride ions from reagents like tetrabutylammonium fluoride.

    Deprotection of the 5’-Hydroxyl Group: Achieved using acidic conditions, such as treatment with acetic acid or trifluoroacetic acid.

Major Products Formed

    Deprotected Uridine: The primary product after removal of the protective groups.

    Functionalized Nucleosides: Depending on the substitution reactions performed, various functionalized nucleosides can be obtained.

Comparison with Similar Compounds

Similar Compounds

    2’-O-(tert-Butyldimethylsilyl)uridine: Lacks the 5’-trityl group, offering different protection and deprotection profiles.

    5’-O-Trityluridine: Lacks the 2’-tert-butyldimethylsilyl group, providing selective protection at the 5’-position.

Uniqueness

2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is unique due to its dual protective groups, which allow for selective and sequential deprotection. This makes it particularly useful in the synthesis of complex oligoribonucleotides, where precise control over the protection and deprotection steps is crucial.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '2'-O-(tert-Butyldimethylsilyl)-5'-O-trityluridine' involves the protection of the 2'- and 5'-hydroxyl groups of uridine with tert-butyldimethylsilyl (TBDMS) and trityl groups, respectively. The TBDMS group is a common protecting group for hydroxyl groups in organic synthesis, while the trityl group is a bulky protecting group that can be easily removed under mild conditions. The protected uridine is then coupled with the appropriate reagents to form the desired compound.", "Starting Materials": [ "Uridine", "tert-Butyldimethylsilyl chloride", "Trityl chloride", "Triethylamine", "Dimethylformamide", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "Methanol", "Dichloromethane", "Sodium bicarbonate", "Water" ], "Reaction": [ "Protection of 2'-hydroxyl group with TBDMS: Uridine is dissolved in dry dichloromethane and treated with TBDMS chloride, triethylamine, and dimethylformamide. The reaction mixture is stirred at room temperature for several hours until TLC analysis shows complete conversion of uridine to the TBDMS-protected derivative.", "Protection of 5'-hydroxyl group with trityl: The TBDMS-protected uridine is dissolved in dry dichloromethane and treated with trityl chloride, diisopropylethylamine, and N,N'-dicyclohexylcarbodiimide. The reaction mixture is stirred at room temperature for several hours until TLC analysis shows complete conversion of uridine to the trityl-protected derivative.", "Coupling of protected uridine derivatives: The TBDMS- and trityl-protected uridine derivatives are dissolved in dry dichloromethane and treated with N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The reaction mixture is stirred at room temperature for several hours until TLC analysis shows complete conversion of the protected uridine derivatives to the desired compound.", "Deprotection of TBDMS and trityl groups: The desired compound is dissolved in methanol and treated with sodium bicarbonate. The reaction mixture is stirred at room temperature for several hours until TLC analysis shows complete removal of the TBDMS and trityl groups. The product is then purified by column chromatography to yield the final product." ] }

CAS No.

117136-35-3

Molecular Formula

C₃₄H₄₀N₂O₆Si

Molecular Weight

600.78

Synonyms

2’-O-[(1,1-Dimethylethyl)dimethylsilyl]-5’-O-(triphenylmethyl)urdine; 

Origin of Product

United States

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